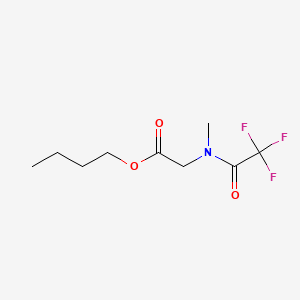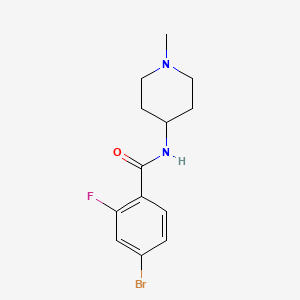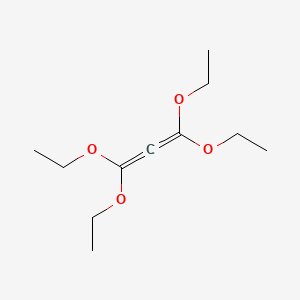
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in medicinal chemistry due to their diverse pharmacological activities. The structure of this compound includes a tetralone core with a piperidinomethyl group attached, making it a valuable intermediate in the synthesis of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride typically involves the reaction of 2-methyl-1-tetralone with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method, where 1-tetralone is first methylated using reagents like methyl trifluoroacetate or methyl bromide. The resulting 2-methyl-1-tetralone is then reacted with piperidine under controlled conditions to yield the final product. This method is advantageous due to its high yield and simplicity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted tetralones, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinomethyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-tetralone: Shares the tetralone core but lacks the piperidinomethyl group.
Piperidine derivatives: Compounds like 2-amino-4-(1-piperidine) pyridine have similar structural features and pharmacological activities.
Uniqueness: 2-Piperidinomethyl-3-methyl-1-tetralone hydrochloride is unique due to its specific combination of the tetralone core and piperidinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
93477-40-8 |
|---|---|
Molekularformel |
C17H24ClNO |
Molekulargewicht |
293.8 g/mol |
IUPAC-Name |
3-methyl-2-(piperidin-1-ium-1-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one;chloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-13-11-14-7-3-4-8-15(14)17(19)16(13)12-18-9-5-2-6-10-18;/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3;1H |
InChI-Schlüssel |
NRHABKJLOWHDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC=CC=C2C(=O)C1C[NH+]3CCCCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


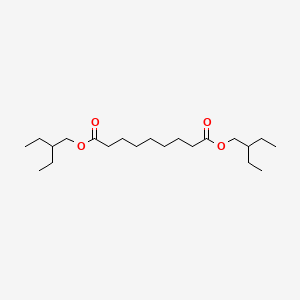
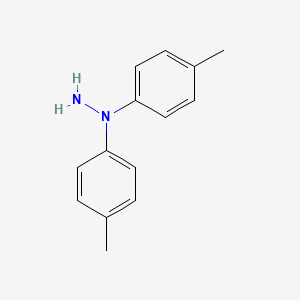
![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)

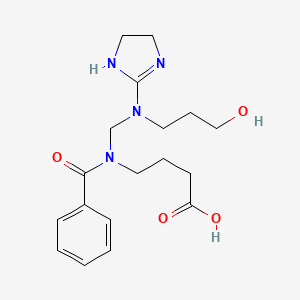
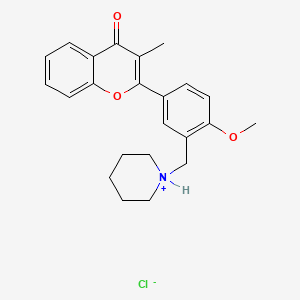



![Piperidine, 1-[(aminooxy)acetyl]-](/img/structure/B13782067.png)
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
